GSK778

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

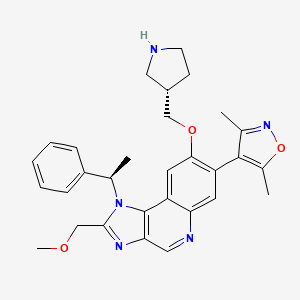

4-[2-(methoxymethyl)-1-[(1R)-1-phenylethyl]-8-[[(3S)-pyrrolidin-3-yl]methoxy]imidazo[4,5-c]quinolin-7-yl]-3,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33N5O3/c1-18-29(20(3)38-34-18)24-12-25-23(13-27(24)37-16-21-10-11-31-14-21)30-26(15-32-25)33-28(17-36-4)35(30)19(2)22-8-6-5-7-9-22/h5-9,12-13,15,19,21,31H,10-11,14,16-17H2,1-4H3/t19-,21+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORLJXWXFABTPZ-CTNGQTDRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=N4)COC)C(C)C5=CC=CC=C5)OCC6CCNC6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=N4)COC)[C@H](C)C5=CC=CC=C5)OC[C@H]6CCNC6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of GSK778: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK778, also known as iBET-BD1, is a potent and highly selective small molecule inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins. This family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. By selectively targeting BD1, this compound disrupts the interaction between BET proteins and acetylated histones, leading to the modulation of transcriptional programs involved in cancer and inflammation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular activities, and provides insight into the experimental protocols used to elucidate its function.

Introduction to BET Proteins and Bromodomains

The BET family of proteins are characterized by the presence of two tandem N-terminal bromodomains, BD1 and BD2, and an extra-terminal (ET) domain.[1] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins.[2] This interaction is a key mechanism for tethering transcriptional regulatory complexes to chromatin, thereby controlling gene expression.[2] Dysregulation of BET protein function has been implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders.[1]

This compound: A Selective BD1 Inhibitor

This compound was developed as a chemical probe to dissect the individual functions of the two bromodomains of BET proteins.[1] It exhibits high selectivity for the BD1 domain over the BD2 domain.[3] This selectivity is critical for understanding the specific roles of BD1 in gene regulation and disease.

Biochemical Potency and Selectivity

The inhibitory activity of this compound has been quantified using various biochemical assays, demonstrating its potent and selective inhibition of the BD1 domain of BET proteins.

| Target | Assay Type | IC50 (nM) | Reference |

| BRD2 BD1 | TR-FRET | 75 | [4][5] |

| BRD3 BD1 | TR-FRET | 41 | [4][5] |

| BRD4 BD1 | TR-FRET | 41 | [4][5] |

| BRDT BD1 | TR-FRET | 143 | [4][5] |

| BRD2 BD2 | TR-FRET | 3950 | [5] |

| BRD3 BD2 | TR-FRET | 1210 | [5] |

| BRD4 BD2 | TR-FRET | 5843 | [5] |

| BRDT BD2 | TR-FRET | 17451 | [5] |

Table 1: In vitro inhibitory activity of this compound against BET bromodomains.

Mechanism of Action at the Molecular Level

This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the BD1 domain of BET proteins. This prevents the recruitment of BET proteins to acetylated chromatin, thereby inhibiting the transcription of target genes.

Cellular Effects of this compound

The inhibition of BET protein function by this compound leads to a variety of cellular effects, primarily related to the downregulation of key oncogenes and pro-inflammatory cytokines.

Anti-proliferative and Pro-apoptotic Activity in Cancer Cells

This compound has demonstrated potent anti-proliferative effects in a range of human cancer cell lines.[5] This is often accompanied by the induction of cell cycle arrest and apoptosis.[5] A key target of BET inhibitors is the MYC oncogene, whose expression is frequently downregulated upon treatment.[1]

| Cell Line | Cancer Type | Effect | Concentration | Time Point | Reference |

| MV4-11, MOLM13 | Acute Myeloid Leukemia | Inhibition of proliferation, cell cycle arrest, apoptosis | 1000 nM | 72 hours | [5] |

| MDA-MB-231, MDA-453 | Breast Cancer | Inhibition of growth and viability | 0.001-10 µM | 5 days | [5] |

| K562 | Chronic Myelogenous Leukemia | Inhibition of growth and viability | 0.001-10 µM | 5 days | [5] |

| THP-1 | Acute Monocytic Leukemia | Inhibition of growth and viability | 0.001-10 µM | 5 days | [5] |

Table 2: Cellular effects of this compound on various cancer cell lines.

Immunomodulatory Effects

This compound also exhibits immunomodulatory properties by inhibiting the production of pro-inflammatory cytokines. In human primary CD4+ T cells, this compound inhibits their proliferative activity and the production of effector cytokines such as IFNγ, IL-17A, and IL-22.[5] Furthermore, it has been shown to reduce the secretion of IL-6 and CCL2 from peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).[3]

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound. In an aggressive MLL-AF9 acute myeloid leukemia (AML) mouse model, this compound treatment offered a superior survival advantage.[5] Additionally, in a T-cell dependent immunization model, this compound reduced the production of anti-keyhole limpet hemocyanin (KLH) IgM, indicating its immunomodulatory effects in vivo.[1]

| Animal Model | Disease | Dosing Regimen | Outcome | Reference |

| MLL-AF9 AML Mouse Model | Acute Myeloid Leukemia | 15 mg/kg, twice daily, intraperitoneally | Increased survival | [5] |

| T-cell dependent immunization model | Immunomodulation | 15 mg/kg, twice daily, subcutaneously | Reduced anti-KLH IgM production | [1] |

Table 3: In vivo efficacy of this compound in preclinical models.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to determine the in vitro potency of this compound against isolated bromodomains.

Methodology:

-

Recombinant, purified GST-tagged BET bromodomains (BD1 or BD2) are incubated with a biotinylated histone H4 peptide acetylated at lysine 5, 8, 12, and 16.

-

This compound at varying concentrations is added to the mixture.

-

A europium-labeled anti-GST antibody (donor) and streptavidin-conjugated XL665 (acceptor) are added.

-

The plate is incubated to allow for binding equilibration.

-

The TR-FRET signal is measured using a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).

-

The ratio of the acceptor to donor emission is calculated, and IC50 values are determined from the dose-response curves.

Cell Proliferation Assay (MTT/CellTiter-Glo)

This assay measures the effect of this compound on the viability and proliferation of cancer cell lines.

Methodology:

-

Cancer cells (e.g., MV4-11, MOLM13) are seeded in 96-well plates at an appropriate density.

-

Cells are treated with a serial dilution of this compound or vehicle control (DMSO).

-

Plates are incubated for a specified period (e.g., 72 hours).

-

For MTT assay, MTT reagent is added to each well and incubated to allow for formazan crystal formation. The crystals are then solubilized, and absorbance is measured.

-

For CellTiter-Glo assay, the reagent is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

-

Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model of AML.

Methodology:

-

Immunocompromised mice (e.g., NSG mice) are intravenously injected with human AML cells (e.g., MLL-AF9 transduced cells).

-

Leukemia engraftment is confirmed through methods like bioluminescent imaging or flow cytometry of peripheral blood.

-

Mice are randomized into treatment and vehicle control groups.

-

This compound is formulated in an appropriate vehicle and administered to the treatment group according to the specified dosing regimen (e.g., 15 mg/kg, twice daily, intraperitoneally).

-

Animal body weight and clinical signs are monitored regularly.

-

The primary endpoint is typically overall survival, which is analyzed using Kaplan-Meier survival curves.

Signaling Pathways Affected by this compound

The primary signaling pathway affected by this compound is the transcriptional regulation mediated by BET proteins. By displacing BET proteins from chromatin, this compound leads to the downregulation of key target genes, including the oncogene c-Myc and various inflammatory genes.

Conclusion

This compound is a valuable chemical probe that has significantly contributed to our understanding of the distinct roles of BET bromodomains. Its potent and selective inhibition of BD1 disrupts the transcriptional programs underlying cancer cell proliferation and inflammatory responses. The detailed mechanisms and experimental protocols outlined in this guide provide a solid foundation for researchers and scientists working on the development of novel epigenetic therapies. Further investigation into the intricate signaling networks modulated by this compound will continue to uncover new therapeutic opportunities.

References

The Differential Landscape of BET Bromodomain Inhibition: A Technical Guide to GSK778 and Pan-BET Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the dynamic field of epigenetic drug discovery, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as promising therapeutic agents, particularly in oncology and inflammation. These proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial regulators of gene transcription. While pan-BET inhibitors have demonstrated broad efficacy, their clinical utility has been hampered by dose-limiting toxicities. This has spurred the development of more selective agents, such as GSK778, which specifically targets the first bromodomain (BD1) of BET proteins. This in-depth technical guide delineates the core differences between this compound and pan-BET inhibitors, providing a comprehensive overview of their mechanisms of action, selectivity profiles, and impact on key signaling pathways. Detailed experimental protocols and structured quantitative data are presented to facilitate comparative analysis and inform future research and development in this critical area of precision medicine.

Introduction: The Rationale for Selective BET Inhibition

The four members of the BET family of proteins are characterized by the presence of two highly conserved N-terminal bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histones and other proteins.[1] This interaction tethers BET proteins to chromatin, where they recruit transcriptional machinery to drive the expression of key genes involved in cell proliferation, survival, and inflammation, including the potent oncogene MYC.[1][2]

Pan-BET inhibitors, such as the well-characterized tool compound JQ1 and the clinical candidate OTX015, competitively bind to the acetyl-lysine binding pockets of both BD1 and BD2 across all BET family members.[3] This non-selective inhibition leads to the displacement of BET proteins from chromatin, resulting in the downregulation of target gene expression and subsequent anti-proliferative and anti-inflammatory effects.[2] However, the broad activity of pan-BET inhibitors can also lead to significant on-target toxicities, including myelosuppression and gastrointestinal issues, which may be attributed to the inhibition of both bromodomains.[4]

This has led to the hypothesis that selective inhibition of a single bromodomain may offer a more favorable therapeutic window. This compound (also known as iBET-BD1) is a potent and selective inhibitor of the first bromodomain (BD1) of BET proteins.[5][6] By focusing on BD1, this compound aims to retain the therapeutic benefits of BET inhibition while potentially mitigating the toxicities associated with dual BD1/BD2 inhibition.[7][8] This guide will explore the fundamental differences between these two classes of inhibitors.

Mechanism of Action and Selectivity

The primary distinction between this compound and pan-BET inhibitors lies in their differential affinity for the two bromodomains of the BET proteins.

This compound: A BD1-Selective Inhibitor

This compound was designed to specifically interact with the BD1 binding pocket. Structural and biochemical studies have demonstrated its high selectivity for BD1 over BD2. This selectivity is attributed to subtle differences in the amino acid residues lining the binding pockets of the two domains.

Pan-BET Inhibitors: Dual BD1/BD2 Binders

In contrast, pan-BET inhibitors like JQ1 and OTX015 were developed to bind with high affinity to both BD1 and BD2. Their chemical scaffolds are optimized to fit within the conserved acetyl-lysine binding pockets of both bromodomains, leading to a broad inhibition of BET protein function.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and the pan-BET inhibitors JQ1 and OTX015 against the individual bromodomains of the four human BET proteins. The data clearly illustrates the BD1 selectivity of this compound versus the pan-inhibitory profile of JQ1 and OTX015.

Table 1: this compound IC50 Values (nM) [5][6][7][8]

| Target | BD1 IC50 (nM) | BD2 IC50 (nM) |

| BRD2 | 75 | 3950 |

| BRD3 | 41 | 1210 |

| BRD4 | 41 | 5843 |

| BRDT | 143 | 17451 |

Table 2: JQ1 IC50 Values (nM) [9]

| Target | BD1 IC50 (nM) | BD2 IC50 (nM) |

| BRD2 | 76.9 | 32.6 |

| BRD3 | Not Reported | Not Reported |

| BRD4 | 76.9 | 32.6 |

| BRDT | Not Reported | Not Reported |

Table 3: OTX015 (Birabresib) IC50 Values (nM) [3][10]

| Target | IC50 (nM) |

| BRD2 | 92 - 112 |

| BRD3 | 92 - 112 |

| BRD4 | 92 - 112 |

Note: IC50 values for OTX015 are generally reported as a range for BRD2/3/4 without distinction between BD1 and BD2.

Impact on Cellular Signaling Pathways

Both this compound and pan-BET inhibitors exert their biological effects by modulating the transcription of key genes. However, the selectivity of this compound for BD1 may lead to a more nuanced impact on certain signaling pathways compared to the broader effects of pan-BET inhibitors.

MYC-Driven Transcription

A primary mechanism of action for both inhibitor classes is the suppression of MYC gene expression.[2] BET proteins, particularly BRD4, are known to associate with super-enhancers that drive high-level MYC transcription in many cancers. By displacing BRD4 from these regulatory regions, both this compound and pan-BET inhibitors can effectively downregulate MYC protein levels, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[11]

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival. Pan-BET inhibitors have been shown to suppress NF-κB signaling by inhibiting the recruitment of BRD4 to acetylated RelA, a key component of the NF-κB complex. This leads to the downregulation of NF-κB target genes, such as pro-inflammatory cytokines. While the specific effects of this compound on this pathway are less extensively characterized, its ability to inhibit BRD4-BD1 suggests it would also modulate NF-κB-dependent transcription.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for cellular responses to a variety of cytokines and growth factors. Pan-BET inhibitors have been demonstrated to suppress the transcription of STAT target genes in a gene-specific manner, without affecting the activation or recruitment of STAT proteins themselves.[1][12] This suggests that BET proteins are essential co-activators for a subset of STAT-regulated genes. The differential impact of BD1-selective inhibition by this compound on the breadth of STAT target gene suppression is an area of active investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and differentiate this compound and pan-BET inhibitors.

Biochemical Assays for Bromodomain Binding

4.1.1 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay measures the binding affinity of an inhibitor to a specific bromodomain.

-

Principle: TR-FRET relies on the transfer of energy from a donor fluorophore (e.g., Europium cryptate) to an acceptor fluorophore (e.g., a fluorescently labeled acetylated histone peptide) when they are in close proximity. Inhibition of the bromodomain-peptide interaction disrupts FRET, leading to a decrease in the acceptor signal.[13]

-

Protocol:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

-

In a 384-well plate, add the specific BET bromodomain protein (e.g., BRD4-BD1) and the fluorescently labeled acetylated histone peptide.

-

Add serial dilutions of the test inhibitor (this compound or pan-BET inhibitor).

-

Add the donor-labeled antibody that recognizes a tag on the bromodomain protein (e.g., anti-His-Europium).

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours), protected from light.

-

Read the plate using a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio and plot the data against the inhibitor concentration to determine the IC50 value.

-

4.1.2 AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Assay

This is another proximity-based assay used to measure inhibitor potency.

-

Principle: AlphaScreen utilizes donor and acceptor beads that generate a chemiluminescent signal when brought into close proximity. One bead is coated with a molecule that binds the bromodomain (e.g., via a His-tag), and the other is coated with a molecule that binds the acetylated peptide (e.g., streptavidin for a biotinylated peptide). Inhibition of the interaction separates the beads, reducing the signal.[14][15]

-

Protocol:

-

Prepare an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

-

In a 384-well plate, add the His-tagged BET bromodomain protein and the biotinylated acetylated histone peptide.

-

Add serial dilutions of the test inhibitor.

-

Incubate at room temperature for 30 minutes.

-

Add a mixture of streptavidin-coated donor beads and nickel-chelate acceptor beads.

-

Incubate in the dark at room temperature for 1-2 hours.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Plot the signal against the inhibitor concentration to determine the IC50 value.

-

Cellular Assays

4.2.1 Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay determines the effect of inhibitors on the viability and proliferation of cancer cells.

-

Principle: The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[16][17]

-

Protocol:

-

Seed cancer cells (e.g., a MYC-dependent cell line) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test inhibitor or vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

-

4.2.2 Western Blotting for Target Gene Expression

This technique is used to measure the protein levels of BET inhibitor target genes, such as MYC and BCL2.[11][18]

-

Protocol:

-

Treat cells with the inhibitor or vehicle control for a specified time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-MYC, anti-BCL2, and a loading control like anti-GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

4.2.3 Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if a BET inhibitor displaces BET proteins from specific genomic loci, such as the MYC enhancer.[19]

-

Protocol:

-

Treat cells with the inhibitor or vehicle control.

-

Crosslink proteins to DNA using formaldehyde.

-

Lyse the cells and sonicate the chromatin to shear the DNA into small fragments.

-

Immunoprecipitate the chromatin with an antibody against the BET protein of interest (e.g., anti-BRD4).

-

Reverse the crosslinks and purify the immunoprecipitated DNA.

-

Quantify the enrichment of specific DNA sequences (e.g., the MYC enhancer) by quantitative PCR (qPCR).

-

Conclusion and Future Perspectives

The development of the BD1-selective inhibitor this compound represents a significant advancement in the field of BET-targeted therapies. By specifically targeting one of the two tandem bromodomains, this compound offers the potential for a more refined therapeutic intervention compared to pan-BET inhibitors. The data presented in this guide highlights the clear difference in selectivity between this compound and pan-BET inhibitors like JQ1 and OTX015.

While both classes of inhibitors demonstrate efficacy in downregulating key oncogenic pathways, the nuanced differences in their impact on the broader transcriptome and cellular signaling networks warrant further investigation. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct comparative studies and further elucidate the distinct biological consequences of BD1-selective versus pan-BET inhibition.

Future research should focus on head-to-head comparisons of these inhibitors in a wider range of preclinical models to better understand the therapeutic advantages and potential limitations of each approach. Moreover, the exploration of combination therapies, where the selective profile of this compound may offer synergistic effects with other targeted agents, holds considerable promise. Ultimately, a deeper understanding of the differential biology of BD1 and BD2 will be instrumental in guiding the clinical development of the next generation of safer and more effective BET-targeted drugs.

References

- 1. BET Bromodomain Inhibition Suppresses Transcriptional Responses to Cytokine-Jak-STAT Signaling in a Gene-specific Manner in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug: JQ1 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. Probe JQ1 | Chemical Probes Portal [chemicalprobes.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. BET bromodomain inhibition suppresses transcriptional responses to cytokine-Jak-STAT signaling in a gene-specific manner in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. columbiabiosciences.com [columbiabiosciences.com]

- 14. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. promega.com [promega.com]

- 17. reactionbiology.com [reactionbiology.com]

- 18. BET inhibition silences expression of MYCN and BCL2 and induces cytotoxicity in neuroblastoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. BET-Bromodomain Inhibitors Engage the Host Immune System and Regulate Expression of the Immune Checkpoint Ligand PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

GSK778: An In-depth Technical Guide to a Selective BET Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GSK778, a potent and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins: BRD2, BRD3, BRD4, and BRDT. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to serve as a valuable resource for researchers in epigenetics and drug discovery.

Introduction

The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in the regulation of gene transcription.[1] They are characterized by the presence of two N-terminal tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histones and other proteins.[1] This interaction is critical for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. Dysregulation of BET protein function has been implicated in a variety of diseases, including cancer and inflammatory conditions, making them attractive therapeutic targets.

This compound (also known as iBET-BD1) is a chemical probe that exhibits high selectivity for the BD1 bromodomain of BET proteins over the second bromodomain (BD2).[2][3][4] This selectivity allows for the specific investigation of the biological functions of BD1 and offers a potential therapeutic advantage by minimizing off-target effects associated with pan-BET inhibitors.

Quantitative Data: this compound Inhibitory Activity

The inhibitory potency and selectivity of this compound have been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data for this compound against the bromodomains of BRD2, BRD3, BRD4, and BRDT.

Table 1: this compound IC50 Values for BET Bromodomain 1 (BD1)

| Target Protein | IC50 (nM) | Assay |

| BRD2 BD1 | 75 | TR-FRET |

| BRD3 BD1 | 41 | TR-FRET |

| BRD4 BD1 | 41 | TR-FRET |

| BRDT BD1 | 143 | TR-FRET |

Data sourced from MedchemExpress and Cayman Chemical.[2][4]

Table 2: this compound IC50 Values for BET Bromodomain 2 (BD2)

| Target Protein | IC50 (nM) | Assay |

| BRD2 BD2 | 3950 | TR-FRET |

| BRD3 BD2 | 1210 | TR-FRET |

| BRD4 BD2 | 5843 | TR-FRET |

| BRDT BD2 | 17451 | TR-FRET |

Data sourced from MedchemExpress.[2]

Table 3: this compound Selectivity Profile (BD2 IC50 / BD1 IC50)

| Target Protein | Selectivity Fold-Change |

| BRD2 | ~53 |

| BRD3 | ~30 |

| BRD4 | ~143 |

| BRDT | ~122 |

Calculated from the data in Tables 1 and 2.

Signaling Pathways of BET Proteins

BET proteins are key regulators of transcription. They are recruited to acetylated chromatin where they act as scaffolds to assemble transcriptional regulatory complexes. The following diagrams illustrate the general mechanism of action of BET proteins in transcription and the specific signaling pathways they are involved in.

Figure 1: General mechanism of BET protein-mediated transcriptional activation and its inhibition by this compound.

BRD2 has been implicated in the Ras/ERK signaling pathway, contributing to drug resistance in some cancers.[5]

Figure 2: Involvement of BRD2 in the Ras/ERK signaling pathway leading to drug resistance.

BRD4 is a well-studied BET protein that plays a critical role in the regulation of transcriptional elongation by recruiting the positive transcription elongation factor b (P-TEFb).[6]

Figure 3: Role of BRD4 in transcriptional elongation through P-TEFb recruitment.

BRDT is a testis-specific BET protein that is essential for spermatogenesis, regulating meiotic and post-meiotic gene expression.[7][8][9]

Figure 4: The central role of BRDT in regulating gene expression during spermatogenesis.

Experimental Protocols

The characterization of BET inhibitors like this compound involves a series of in vitro and in-cell assays. Below are detailed methodologies for key experiments.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity

This assay is used to determine the binding affinity of an inhibitor to a target protein.

-

Principle: TR-FRET measures the proximity of two fluorophores. A terbium-chelate donor is conjugated to an anti-tag antibody that binds to a tagged BET bromodomain protein. A fluorescently labeled ligand (acceptor) binds to the bromodomain. When the donor and acceptor are in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor competes with the fluorescent ligand for binding to the bromodomain, leading to a decrease in the FRET signal.

-

Materials:

-

Recombinant, tagged (e.g., His-tagged) BRD2, BRD3, BRD4, or BRDT bromodomain proteins.

-

Fluorescently labeled BET ligand (e.g., a known pan-BET inhibitor).

-

Terbium-chelate labeled anti-tag antibody (e.g., anti-His).

-

This compound or other test compounds.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).

-

384-well low-volume microplates.

-

TR-FRET compatible plate reader.

-

-

Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the tagged bromodomain protein to each well.

-

Add the this compound dilutions to the wells.

-

Add the fluorescently labeled ligand to the wells.

-

Add the terbium-labeled antibody to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) in the dark.

-

Measure the TR-FRET signal on a plate reader, with excitation typically around 340 nm and emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Calculate the ratio of acceptor to donor emission.

-

Plot the emission ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

AlphaScreen Assay for Protein-Protein Interaction

This assay can be used to study the interaction between BET proteins and acetylated histone peptides.

-

Principle: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) utilizes donor and acceptor beads. One bead is coated with a molecule that binds the BET protein (e.g., via an antibody to a tag), and the other bead is coated with a molecule that binds the interacting partner (e.g., a biotinylated acetylated histone peptide that binds to streptavidin-coated beads). When the two proteins interact, the beads are brought into close proximity. Laser excitation of the donor bead generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal. An inhibitor that disrupts the protein-protein interaction will separate the beads and reduce the signal.[10]

-

Materials:

-

Recombinant, tagged BET bromodomain protein.

-

Biotinylated acetylated histone H4 peptide.

-

Streptavidin-coated donor beads.

-

Anti-tag antibody-conjugated acceptor beads.

-

This compound or other test compounds.

-

Assay buffer.

-

384-well microplates.

-

AlphaScreen-compatible plate reader.

-

-

Protocol:

-

Prepare serial dilutions of this compound.

-

Add the tagged BET protein and the biotinylated histone peptide to the wells of a 384-well plate.

-

Add the this compound dilutions.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature.

-

Add the acceptor beads and incubate.

-

Add the donor beads and incubate in the dark.

-

Read the plate on an AlphaScreen reader.

-

Plot the signal against the inhibitor concentration and calculate the IC50.

-

NanoBRET™ Target Engagement Assay

This assay measures the binding of a compound to its target protein within living cells.

-

Principle: The target protein (e.g., BRD4) is fused to NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the target protein is added to the cells. When the tracer binds to the NanoLuc®-fusion protein, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that competes with the tracer for binding to the target will disrupt BRET in a dose-dependent manner.[11]

-

Materials:

-

HEK293 cells (or other suitable cell line).

-

Expression vector for NanoLuc®-BET protein fusion.

-

Transfection reagent.

-

NanoBRET™ tracer for BET bromodomains.

-

Nano-Glo® substrate.

-

This compound or other test compounds.

-

White, 96- or 384-well assay plates.

-

Luminometer capable of measuring BRET.

-

-

Protocol:

-

Transfect HEK293 cells with the NanoLuc®-BET protein expression vector.

-

Seed the transfected cells into assay plates and allow them to attach.

-

Prepare serial dilutions of this compound.

-

Add the NanoBRET™ tracer and the this compound dilutions to the cells.

-

Incubate for a specified time (e.g., 2 hours) at 37°C.

-

Add the Nano-Glo® substrate.

-

Measure the BRET signal (donor and acceptor emission) on a luminometer.

-

Calculate the BRET ratio and plot it against the inhibitor concentration to determine the cellular IC50.

-

BrdU Cell Proliferation Assay

This assay is used to assess the effect of a compound on cell proliferation.

-

Principle: Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The incorporated BrdU can be detected using a specific anti-BrdU antibody, providing a measure of DNA synthesis and thus cell proliferation.[12][13]

-

Materials:

-

Cancer cell line of interest (e.g., MV4-11).

-

Cell culture medium and supplements.

-

This compound or other test compounds.

-

BrdU labeling solution.

-

Fixing/denaturing solution.

-

Anti-BrdU antibody.

-

HRP-conjugated secondary antibody.

-

TMB substrate.

-

Stop solution.

-

96-well cell culture plates.

-

Microplate reader.

-

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere (for adherent cells).

-

Treat the cells with serial dilutions of this compound for a desired period (e.g., 72 hours).

-

Add BrdU labeling solution to the wells and incubate for 2-4 hours.

-

Remove the labeling solution and fix/denature the cells.

-

Add the anti-BrdU primary antibody and incubate.

-

Wash the wells and add the HRP-conjugated secondary antibody.

-

Wash the wells and add the TMB substrate.

-

Stop the reaction with a stop solution and measure the absorbance on a microplate reader.

-

Plot the absorbance against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical characterization of a BET inhibitor like this compound.

Figure 5: A general experimental workflow for the characterization of a BET inhibitor.

Conclusion

This compound is a valuable chemical probe for dissecting the specific roles of the BD1 bromodomain of BET proteins. Its high selectivity provides a powerful tool for target validation and for understanding the distinct biological consequences of inhibiting BD1 versus pan-BET inhibition. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of selective BET inhibitors in oncology, immunology, and other disease areas.

References

- 1. The Functions of BET Proteins in Gene Transcription of Biology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. BRD2 induces drug resistance through activation of the RasGRP1/Ras/ERK signaling pathway in adult T‐cell lymphoblastic lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BRD4: a general regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterizing BRDT Function in Mammalian Spermatogenesis: Genetic Models and Therapeutic Implications for Non-Hormonal Contraception | Cornell University College of Veterinary Medicine [vet.cornell.edu]

- 8. researchgate.net [researchgate.net]

- 9. New insights into the role of the Brdt protein in the regulation of development and spermatogenesis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]

- 12. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 13. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

GSK778: A Technical Guide for Immunology and Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GSK778 (also known as iBET-BD1), a selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins. This document details its mechanism of action, key experimental data in immunological and inflammatory contexts, and relevant experimental methodologies.

Core Mechanism of Action

This compound is a potent and selective small molecule inhibitor that targets the BD1 of BET proteins, which include BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2] Bromodomains are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails and other proteins.[2][3] This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby regulating gene expression.[4]

By selectively inhibiting BD1, this compound disrupts the scaffolding function of BET proteins at chromatin, leading to the modulation of gene transcription. In the context of immunology and inflammation, this targeted inhibition has been shown to affect the proliferation and function of immune cells, particularly T cells, and to suppress the production of pro-inflammatory cytokines.[1][2] The selective inhibition of BD1 is thought to be a key differentiator from pan-BET inhibitors, potentially offering a more targeted therapeutic approach with a different efficacy and safety profile.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in various in vitro and in vivo models.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type | Reference |

| BRD2 BD1 | 75 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [1][5] |

| BRD3 BD1 | 41 | TR-FRET | [1][5] |

| BRD4 BD1 | 41 | TR-FRET | [1][5] |

| BRDT BD1 | 143 | TR-FRET | [1][5] |

| BRD2 BD2 | 3950 | TR-FRET | [1] |

| BRD3 BD2 | 1210 | TR-FRET | [1] |

| BRD4 BD2 | 5843 | TR-FRET | [1] |

| BRDT BD2 | 17451 | TR-FRET | [1] |

| MV4-11 cell proliferation | 200 | Cell Proliferation Assay | [6] |

| LPS-induced IL-6 secretion (human PBMCs) | 63.12 | ELISA | [6] |

| LPS-induced CCL2 secretion (human PBMCs) | 50.12 | ELISA | [6] |

Table 2: In Vitro Effects of this compound on Human Primary CD4+ T Cells

| Parameter | Effect | Concentration Range | Duration | Reference |

| Proliferation | Inhibition | 0.01-10 µM | 72 hours | [1] |

| IFNγ Production | Inhibition | 0.01-10 µM | 72 hours | [1] |

| IL-17A Production | Inhibition | 0.01-10 µM | 72 hours | [1] |

| IL-22 Production | Inhibition | 0.01-10 µM | 72 hours | [1] |

Table 3: In Vivo Pharmacokinetic and Efficacy Data for this compound in Mice

| Parameter | Value/Effect | Dosing | Model | Reference |

| Cmax | 85 ng/mL | 10 mg/kg (oral) | Pharmacokinetic study | [1][2] |

| Tmax | 1.48 h | 10 mg/kg (oral) | Pharmacokinetic study | [1][2] |

| AUC∞ | 132 ng·h/mL | 10 mg/kg (oral) | Pharmacokinetic study | [1][2] |

| Anti-KLH IgM Production | Reduction | 15 mg/kg/BID (s.c.) for 14 days | T cell-dependent immunization model | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound in T cells and a general experimental workflow for assessing its immunomodulatory activity.

References

- 1. BET bromodomain protein inhibition reverses chimeric antigen receptor extinction and reinvigorates exhausted T cells in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BET bromodomain inhibition enhances T cell persistence and function in adoptive immunotherapy models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BET bromodomain inhibition enhances T cell persistence and function in adoptive immunotherapy models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

iBET-BD1: A Technical Guide to a Selective Chemical Probe for BET Protein Bromodomain 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key epigenetic readers that play a crucial role in the regulation of gene transcription.[1][2] These proteins contain two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific genomic loci.[1][2][3] Dysregulation of BET protein function has been implicated in a variety of diseases, including cancer and inflammatory conditions, making them attractive therapeutic targets.[1][4] iBET-BD1 (also known as GSK778) is a potent and highly selective chemical probe designed to specifically inhibit the first bromodomain (BD1) of BET proteins, allowing for the dissection of the individual functions of BD1 and BD2.[1][3][5][6][7] This guide provides an in-depth overview of iBET-BD1, including its binding characteristics, biological activities, and associated experimental protocols.

Data Presentation

Binding Affinity and Selectivity

iBET-BD1 exhibits potent and selective inhibition of the BD1 domain across the BET family, with significantly lower activity against the BD2 domain. This selectivity allows for the precise investigation of BD1-specific functions. The inhibitory activity is summarized in the tables below.

Table 1: iBET-BD1 IC50 Values for BET Bromodomain 1 (BD1)

| Target | IC50 (nM) |

| BRD2 BD1 | 75[2][5][6][7][8][9] |

| BRD3 BD1 | 41[2][5][6][7][8][9] |

| BRD4 BD1 | 41[2][5][6][7][8][9] |

| BRDT BD1 | 143[5][6][7][8][9] |

Table 2: iBET-BD1 IC50 Values for BET Bromodomain 2 (BD2)

| Target | IC50 (nM) |

| BRD2 BD2 | 3950[2][5] |

| BRD3 BD2 | 1210[2][5] |

| BRD4 BD2 | 5843[2][5] |

| BRDT BD2 | 17451[2][5] |

Surface plasmon resonance (SPR) binding assays have confirmed the high selectivity of iBET-BD1, showing it to be ≥130-fold more selective for BD1 over BD2.[1][3]

In-Vitro and In-Vivo Activity

iBET-BD1 has demonstrated significant biological effects that often mimic those of pan-BET inhibitors, highlighting the critical role of BD1 in cellular processes.[1][5]

Table 3: Summary of In-Vitro Cellular Effects of iBET-BD1

| Cell Lines | Concentration Range | Incubation Time | Observed Effects |

| MDA-453, MOLM-13, K562, MV4-11, THP-1, MDA-MB-231 | 0.001 - 10 µM | 5 days | Inhibition of cell growth and viability.[5] |

| MV4-11, MOLM13, MDA-MB-231, MB453 | 1000 nM | 72 hours | Inhibition of proliferation, induction of cell cycle arrest and apoptosis.[5] |

| Primary Human AML cells | 1000 nM | 12 days | Reduced clonogenic capacity.[1][5] |

| Human primary CD4+ T cells | 0.01 - 10 µM | 72 hours | Inhibition of proliferative activity and production of effector cytokines (IFNγ, IL-17A, IL-22).[5] |

Table 4: Summary of In-Vivo Effects of iBET-BD1

| Animal Model | Dosage | Administration Route & Duration | Observed Effects |

| MLL-AF9 AML model | 15 mg/kg/BID | i.p. for 30 days | Superior survival advantage compared to a BD2-selective inhibitor.[5] |

| T cell dependent immunization model (KLH) | 15 mg/kg/BID | s.c. for 14 days | Reduction in the production of anti-keyhole limpet hemocyanin (KLH) IgM; well-tolerated.[1][5] |

Table 5: Pharmacokinetic Properties of iBET-BD1 in Mice

| Parameter | Value |

| Cmax | 85 ng/mL |

| Tmax | 1.48 h |

| AUC∞ | 132 ng.h/mL |

| (Following a single 10 mg/kg oral administration)[5][10] |

Experimental Protocols

Cell Viability Assay

-

Cell Seeding: Plate human cancer cell lines (e.g., MDA-453, MOLM-13, K562, MV4-11, THP-1, MDA-MB-231) in appropriate culture medium.

-

Treatment: Add iBET-BD1 at a range of concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 μM).

-

Incubation: Incubate the cells for 5 days.

-

Assessment: Determine cell viability using a standard method such as MTT or CellTiter-Glo assay.

Cell Cycle Analysis

-

Cell Treatment: Treat cells (e.g., MV4;11) with DMSO (vehicle control) or iBET-BD1 (e.g., 1000 nM) for a specified time (e.g., 72 hours).[11]

-

Cell Fixation: Harvest and fix the cells in ethanol.

-

Staining: Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase.

-

Analysis: Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Apoptosis Assay

-

Cell Treatment: Treat cells (e.g., MOLM13) with DMSO or iBET-BD1 (e.g., 1000 nM) for a specified duration.[11]

-

Staining: Stain the cells with Annexin V and a viability dye (e.g., propidium iodide or 7-AAD).

-

Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).

T Cell Dependent Immunization Model

-

Immunization: Immunize mice with the exogenous antigen keyhole limpet hemocyanin (KLH).

-

Treatment: Administer iBET-BD1 (e.g., 15 mg/kg/BID, s.c.) for a defined period (e.g., 14 days).[5]

-

Sample Collection: Collect blood samples from the mice.

-

Analysis: Measure the levels of anti-KLH IgM antibodies in the serum to assess the effect of the inhibitor on the T cell-dependent antibody response.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

The primary mechanism of action of iBET-BD1 involves the competitive inhibition of the BD1 domain of BET proteins, leading to their displacement from chromatin and subsequent modulation of gene transcription.

Caption: Mechanism of iBET-BD1 action on BET protein-mediated transcription.

Experimental Workflow: Cell Viability Assay

A generalized workflow for assessing the impact of iBET-BD1 on the viability of cancer cell lines.

Caption: Workflow for a cell viability assay using iBET-BD1.

Logical Relationship: BD1 vs. BD2 Function in Gene Expression

The distinct roles of BD1 and BD2 in maintaining steady-state gene expression versus inducing rapid transcriptional changes in response to stimuli.

Caption: Differential roles of BET bromodomains BD1 and BD2 in transcription.

References

- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. iBET-BD1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for GSK778 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK778, also known as iBET-BD1, is a potent and selective small molecule inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins: BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones and transcription factors, they recruit transcriptional machinery to specific gene loci, including key oncogenes and inflammatory mediators. This compound competitively inhibits the binding of BET proteins to acetylated histones, leading to the downregulation of target gene expression, which in turn results in anti-proliferative and anti-inflammatory effects. These characteristics make this compound a valuable tool for research in oncology and inflammatory diseases.

Mechanism of Action

This compound exerts its effects by selectively targeting the BD1 bromodomain of BET proteins. This targeted inhibition prevents the recruitment of transcriptional regulators, such as the positive transcription elongation factor b (P-TEFb), to chromatin. The consequence is a reduction in the transcription of key genes involved in cell proliferation, survival, and inflammation. Notably, BET inhibitors have been shown to downregulate the expression of the MYC oncogene, a critical driver in many cancers.[2][3][4][5][6] Additionally, BET proteins, particularly BRD4, are known to interact with the RELA/p65 subunit of the NF-κB complex, promoting the transcription of pro-inflammatory genes.[7][8][9] By inhibiting this interaction, this compound can attenuate the NF-κB signaling pathway.

Quantitative Data

The following tables summarize the in vitro inhibitory activity of this compound against BET bromodomains and its effects on various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound against BET Bromodomains (IC50, nM)

| Target | IC50 (nM) |

| BRD2 BD1 | 75 |

| BRD3 BD1 | 41 |

| BRD4 BD1 | 41 |

| BRDT BD1 | 143 |

| BRD2 BD2 | 3950 |

| BRD3 BD2 | 1210 |

| BRD4 BD2 | 5843 |

| BRDT BD2 | 17451 |

Data sourced from MedchemExpress and Selleck Chemicals.[1][9]

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration | Incubation Time | Observed Effect |

| MV4-11 | Acute Myeloid Leukemia | Proliferation/Apoptosis | 1000 nM | 72 hours | Inhibition of proliferation, cell cycle arrest, induction of apoptosis |

| MOLM-13 | Acute Myeloid Leukemia | Proliferation/Apoptosis | 1000 nM | 72 hours | Inhibition of proliferation, cell cycle arrest, induction of apoptosis |

| MDA-MB-231 | Breast Cancer | Proliferation/Apoptosis | 1000 nM | 72 hours | Inhibition of proliferation, cell cycle arrest, induction of apoptosis |

| MB453 | Breast Cancer | Proliferation/Apoptosis | 1000 nM | 72 hours | Inhibition of proliferation, cell cycle arrest, induction of apoptosis |

| MDA-453, MOLM-13, K562, MV4-11, THP-1, MDA-MB-231 | Various Cancers | Cell Viability | 0.001 - 10 µM | 5 days | Inhibition of cell growth and viability |

Data compiled from MedchemExpress.[1]

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution : this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in sterile dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.[9] Ensure the powder is completely dissolved by vortexing.

-

Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored at -20°C, the stock solution is stable for at least 6 months.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and can be used to determine the effect of this compound on cell proliferation.

-

Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment : Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.001 µM to 10 µM.[1] Add the diluted compound to the respective wells. Include a DMSO-treated vehicle control.

-

Incubation : Incubate the plate for the desired period, for example, 72 hours or 5 days, at 37°C in a humidified incubator with 5% CO2.[1]

-

MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Solubilization : Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blotting for MYC Downregulation

This protocol outlines the procedure for analyzing the effect of this compound on the expression of the MYC protein.

-

Cell Treatment and Lysis : Seed cells in 6-well plates and treat with this compound (e.g., 500-1000 nM) for 24 hours.[5] After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer : Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against MYC overnight at 4°C. Also, probe for a loading control, such as GAPDH or β-actin.

-

Secondary Antibody and Detection : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis : Quantify the band intensities to determine the relative expression of MYC protein normalized to the loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound on the cell cycle distribution using propidium iodide (PI) staining.

-

Cell Treatment : Seed cells in 6-well plates and treat with this compound (e.g., 1000 nM) for 24-72 hours.[1][10]

-

Cell Harvesting and Fixation : Harvest the cells, including any floating cells in the medium, by centrifugation. Wash the cells with PBS and then fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate the cells at -20°C for at least 2 hours.

-

Staining : Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[11][12][13]

-

Incubation : Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry : Analyze the stained cells using a flow cytometer. Collect the data for at least 10,000 events per sample.

-

Data Analysis : Use appropriate software to analyze the cell cycle distribution based on the DNA content (G0/G1, S, and G2/M phases).

Visualizations

Caption: this compound inhibits BET proteins, leading to reduced MYC transcription.

Caption: this compound disrupts BRD4-mediated NF-κB signaling.

Caption: General experimental workflow for using this compound in cell culture.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BET bromodomain inhibitors attenuate transcription of a subset of IL-1-induced NF-κB targets that promote inflammation in β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bromodomain Protein Inhibition Protects β-Cells from Cytokine-Induced Death and Dysfunction via Antagonism of NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cancer.wisc.edu [cancer.wisc.edu]

- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

Application Notes and Protocols for In Vitro Cell Proliferation Assay Using GSK778

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK778, also known as iBET-BD1, is a potent and selective chemical probe that acts as an inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] This family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones and transcription factors, BET proteins recruit transcriptional machinery to specific genomic loci, thereby activating gene expression.[1][3] this compound selectively targets the BD1 domain, leading to the disruption of these interactions and subsequent downregulation of key oncogenes, such as c-MYC, and cell cycle regulators.[4][5] This targeted inhibition results in anti-proliferative effects, cell cycle arrest, and apoptosis in various cancer cell lines, making this compound a valuable tool for cancer research and drug development.[2][4][6]

These application notes provide detailed protocols for utilizing this compound in in vitro cell proliferation assays, along with expected outcomes and data presentation guidelines.

Mechanism of Action

This compound functions by competitively binding to the acetyl-lysine binding pocket of the BD1 domain of BET proteins.[7] This prevents the recruitment of transcriptional regulators to chromatin, leading to the suppression of target gene expression.[1] The downstream effects of BET inhibition include the downregulation of proliferation-promoting genes and the induction of tumor suppressor pathways, ultimately leading to a decrease in cell viability and proliferation.[4][8]

Caption: this compound inhibits BET proteins, disrupting oncogene expression and cell proliferation.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against the bromodomains of BET proteins. The data highlights the selectivity of this compound for the BD1 domain over the BD2 domain.

| Target | Assay Type | IC50 (nM) | Reference |

| BRD2 BD1 | TR-FRET | 75 | [2][9] |

| BRD3 BD1 | TR-FRET | 41 | [2][9] |

| BRD4 BD1 | TR-FRET | 41 | [2][9] |

| BRDT BD1 | TR-FRET | 143 | [2][9] |

| BRD2 BD2 | TR-FRET | 3950 | [2][9] |

| BRD3 BD2 | TR-FRET | 1210 | [2][9] |

| BRD4 BD2 | TR-FRET | 5843 | [2][9] |

| BRDT BD2 | TR-FRET | 17451 | [2][9] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

This table presents the IC50 values of this compound in various cancer cell lines, demonstrating its efficacy in inhibiting cell proliferation.

| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (nM) | Reference |

| MV4-11 | Acute Myeloid Leukemia | CellTiter-Glo | 72 hours | ~200 | [10] |

| MOLM-13 | Acute Myeloid Leukemia | CellTiter-Glo | 72 hours | Not specified | [6] |

| MDA-MB-231 | Breast Cancer | Not specified | 5 days | Not specified | [9] |

| MDA-MB-453 | Breast Cancer | Not specified | 5 days | Not specified | [9] |

| K562 | Chronic Myeloid Leukemia | Not specified | 5 days | Not specified | [9] |

| THP-1 | Acute Monocytic Leukemia | Not specified | 5 days | Not specified | [9] |

| INT-SFT | Solitary Fibrous Tumor | MTS | Not specified | 6.23 | [11] |

| IEC139 | Solitary Fibrous Tumor | MTS | Not specified | 28.8 | [11] |

Experimental Protocols

Protocol 1: MTS-Based Cell Proliferation Assay

This protocol outlines a colorimetric assay for assessing cell viability based on the reduction of a tetrazolium compound (MTS) by metabolically active cells.

Materials:

-

This compound (stock solution in DMSO)

-

Cancer cell line of interest (e.g., MV4-11, MDA-MB-231)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well clear flat-bottom microplates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Include wells with medium only as a background control.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same final concentration of DMSO).

-

Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

-

MTS Assay:

-

Data Analysis:

-

Subtract the average absorbance of the medium-only wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.[14]

-

Caption: A streamlined workflow for the MTS-based cell proliferation assay.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on the cell cycle distribution.

Materials:

-

This compound (stock solution in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well plates

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest.

-

Treat cells with this compound at the desired concentrations (e.g., at the IC50 concentration) for a specified time (e.g., 24-48 hours). Include a vehicle control.

-

-

Cell Fixation:

-

Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

-

-

Data Analysis:

-

Use appropriate software (e.g., FlowJo, FCS Express) to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[15]

-

Caption: this compound induces G1 phase cell cycle arrest in cancer cells.

Conclusion

This compound is a valuable research tool for investigating the role of BET proteins in cancer biology. The provided protocols offer a framework for assessing the anti-proliferative effects of this compound in vitro. Researchers can adapt these protocols to their specific cell lines and experimental needs to further elucidate the therapeutic potential of selective BET bromodomain inhibition.

References

- 1. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bitesizebio.com [bitesizebio.com]

- 3. Targeting Cancer Cells with BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. BET Bromodomain Inhibition as a Therapeutic Strategy in Ovarian Cancer by Downregulating FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Discovery of potent BET bromodomain 1 stereoselective inhibitors using DNA-encoded chemical library selections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. broadpharm.com [broadpharm.com]

- 14. researchgate.net [researchgate.net]

- 15. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for GSK778 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the dosage and administration of GSK778 (also known as iBET-BD1), a potent and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins, for in vivo mouse models.

Mechanism of Action

This compound selectively inhibits the BD1 of BET proteins, which include BRD2, BRD3, BRD4, and BRDT.[1][2][3][4] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones and other proteins, thereby regulating gene transcription.[4][5] By inhibiting BD1, this compound disrupts this interaction, leading to the modulation of gene expression, which has shown therapeutic potential in models of cancer and inflammation.[2][6][7][8]

Quantitative Data Summary

The following table summarizes the reported dosages and administration routes for this compound in various in vivo mouse models.

| Mouse Model | Dosage | Administration Route | Dosing Schedule | Vehicle/Formulation | Reference |

| MLL-AF9 Acute Myeloid Leukemia (AML) | 15 mg/kg | Intraperitoneal (i.p.) | Twice daily (BID) for 30 days | Not specified in abstracts | [2] |

| T-cell dependent immunization (KLH) | 15 mg/kg | Subcutaneous (s.c.) | Twice daily (BID) for 14 days | Not specified in abstracts | [2] |

| Pharmacokinetic Analysis | 10 mg/kg | Oral (p.o.) | Single dose | Not specified in abstracts | [2][4] |

Pharmacokinetic Parameters in Mice (10 mg/kg, p.o.) [2][4]

| Parameter | Value |

| Cmax | 85 ng/mL |

| Tmax | 1.48 h |

| AUC∞ | 132 ng·h/mL |

Experimental Protocols

Below are detailed protocols for the preparation and administration of this compound in mouse models, based on publicly available data and general guidelines for rodent drug administration.

Protocol 1: Intraperitoneal (i.p.) Administration for Oncology Models

This protocol is adapted from studies using an aggressive MLL-AF9 AML model.[2]

Materials:

-

This compound

-

Vehicle (e.g., DMSO, PEG300, Tween80, Saline, or 20% SBE-β-CD in Saline)[2]

-

Sterile 1 mL syringes with 25-27G needles

-

Appropriate mouse strain (e.g., C57BL/6 for MLL-AF9 model)[2]

-

Analytical balance and weighing paper

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Preparation of this compound Formulation:

-

A suggested formulation for i.p. injection involves creating a suspended solution.[2] For example, to achieve a concentration of 2.08 mg/mL, a stock solution in DMSO (e.g., 20.8 mg/mL) can be diluted by adding 100 µL of the stock to 900 µL of 20% SBE-β-CD in saline.[2]

-

Alternatively, a clear solution can be prepared by adding 100 µL of a 20.8 mg/mL DMSO stock to 400 µL PEG300, mixing, then adding 50 µL Tween-80, mixing again, and finally adding 450 µL of saline.[2]

-

Always prepare fresh solutions for administration.

-

-

Animal Handling and Dosing:

-

Weigh each mouse to determine the correct injection volume.

-

Gently restrain the mouse, exposing the abdomen.

-

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

-

Inject the calculated volume of the this compound formulation.

-

Monitor the mice post-injection for any signs of distress.

-

-

Dosing Schedule:

-

Administer 15 mg/kg of this compound intraperitoneally twice daily (BID).

-

Continue the dosing for the duration of the study (e.g., 30 days for the MLL-AF9 AML model).[2]

-

Protocol 2: Subcutaneous (s.c.) Administration for Immuno-Modulation Models

This protocol is based on a T-cell dependent immunization model.[2]

Materials:

-

This compound

-

Appropriate vehicle

-

Sterile 1 mL syringes with 25-27G needles

-

Mouse model for immunization studies

Procedure:

-

Preparation of this compound Formulation:

-

Prepare the this compound solution or suspension as described in Protocol 1, ensuring it is suitable for subcutaneous injection.

-

-

Animal Handling and Dosing:

-

Gently lift the loose skin on the back of the mouse, between the shoulder blades, to form a tent.

-

Insert the needle into the base of the skin tent.

-

Inject the calculated volume of the this compound formulation.

-

Withdraw the needle and gently pinch the injection site to prevent leakage.

-

Monitor the mice for any adverse reactions at the injection site.

-

-

Dosing Schedule:

-

Administer 15 mg/kg of this compound subcutaneously twice daily (BID).

-

The reported duration for this type of study is 14 days.[2]

-

Protocol 3: Oral Gavage (p.o.) for Pharmacokinetic Studies

This protocol is based on pharmacokinetic analyses performed in mice.[2][4]

Materials:

-

This compound

-

Vehicle suitable for oral administration (e.g., CMC-Na, or DMSO and corn oil)[1]

-

Sterile oral gavage needles (flexible or metal with a ball tip)

-

Syringes

-

Mouse strain (e.g., male CD1 mice)[2]

Procedure:

-

Preparation of this compound Formulation:

-

Animal Handling and Dosing:

-

Properly restrain the mouse to ensure its head and body are in a straight line to facilitate the passage of the gavage needle.

-

Gently insert the gavage needle into the esophagus and advance it into the stomach.

-

Slowly administer the calculated volume of the this compound formulation. The recommended maximum volume for oral gavage in mice is typically 10 mL/kg.[9][10]

-

Carefully remove the gavage needle.

-

Monitor the mouse for any signs of respiratory distress or discomfort.

-

-

Dosing Schedule:

Visualizations

Signaling Pathway of this compound

Caption: this compound selectively inhibits the BD1 domain of BET proteins.

Experimental Workflow for In Vivo Studies

References

- 1. selleckchem.com [selleckchem.com]